molecular formula C15H31N B14633097 1-(3,7-Dimethyloctyl)piperidine CAS No. 56717-15-8

1-(3,7-Dimethyloctyl)piperidine

Cat. No.: B14633097
CAS No.: 56717-15-8
M. Wt: 225.41 g/mol
InChI Key: QZCHUAYVJYJZBQ-UHFFFAOYSA-N
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Description

1-(3,7-Dimethyloctyl)piperidine is a branched aliphatic piperidine derivative characterized by a piperidine ring substituted with a 3,7-dimethyloctyl chain. Its molecular formula is C₁₈H₃₅N (monoisotopic mass: 265.274 Da) . This compound is structurally related to bioactive piperidine alkaloids found in natural sources, such as those isolated from Piper nigrum (black pepper) roots . Its synthetic derivatives, including quaternary ammonium salts (e.g., piproctanyl bromide, C₁₈H₃₆BrN), have applications in agrochemicals and pharmaceuticals .

Properties

CAS No.

56717-15-8

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

1-(3,7-dimethyloctyl)piperidine

InChI

InChI=1S/C15H31N/c1-14(2)8-7-9-15(3)10-13-16-11-5-4-6-12-16/h14-15H,4-13H2,1-3H3

InChI Key

QZCHUAYVJYJZBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCN1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,7-Dimethyloctyl)piperidine can be synthesized through the anionic telomerization of isoprene with piperidine. This method involves the use of palladium complexes as catalysts. The reaction conditions typically include the use of solvents like ethanol and the presence of hydrogen gas to facilitate the hydrogenation process .

Industrial Production Methods: In industrial settings, the production of 1-(3,7-Dimethyloctyl)piperidine often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of alkyl halides for further functionalization .

Chemical Reactions Analysis

Types of Reactions: 1-(3,7-Dimethyloctyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

1-(3,7-Dimethyloctyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,7-Dimethyloctyl)piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares 1-(3,7-Dimethyloctyl)piperidine with analogous compounds based on substituents, molecular weight, and biological relevance:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Biological/Functional Relevance Reference
1-(3,7-Dimethyloctyl)piperidine C₁₈H₃₅N 265.274 3,7-Dimethyloctyl chain Precursor for agrochemical derivatives
1-Allyl-1-(3,7-dimethyloctyl)piperidinium (Piproctanyl) C₁₈H₃₆N⁺ 266.493 Allyl + 3,7-dimethyloctyl Plant growth regulation, bromide salt
1-(3,7-Dimethylocta-1,3-dienyl)piperidine C₁₅H₂₅N 219.364 Conjugated diene + dimethyloctyl Unspecified, likely synthetic intermediate
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one C₂₉H₃₅ClN₂O₇ 575.05 Chloroacetyl, trimethoxyphenyl Antimicrobial, anti-inflammatory
1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine C₁₈H₂₅N₃O₂ 315.41 Nitrophenyl, piperidinylmethyl Nonlinear optical properties, bioactivity

Key Structural and Functional Differences

  • Branching vs. Aromaticity : Unlike derivatives with aromatic substituents (e.g., trimethoxyphenyl in ), 1-(3,7-Dimethyloctyl)piperidine features a fully aliphatic branched chain. This reduces its polarity, likely enhancing lipid solubility and membrane permeability compared to aromatic analogs.
  • Quaternary Ammonium Derivatives : The allyl-substituted quaternary ammonium derivative (piproctanyl) exhibits ionic character, making it suitable for applications requiring water solubility, such as plant growth regulators .
  • Functional Group Diversity : Chloroacetyl or nitrophenyl groups in other piperidines introduce electrophilic reactivity or optical activity, enabling applications in drug design or materials science .

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